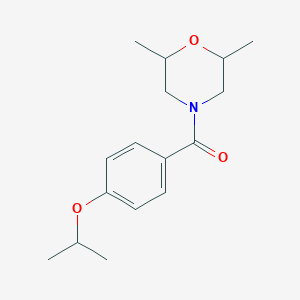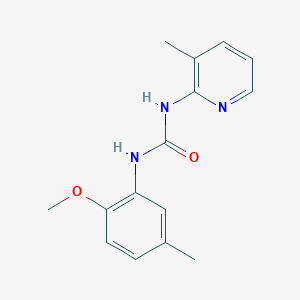
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. IDM exhibits a unique chemical structure that offers a range of advantages for researchers, including its ability to target specific biological pathways and its potential for use in drug development. In
Mécanisme D'action
The mechanism of action of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine may alter the expression of genes involved in cancer cell growth and inflammation. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antiviral activity against the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine offers several advantages for lab experiments. It exhibits a high degree of selectivity for specific biological pathways, making it a valuable tool for studying the role of these pathways in disease. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to using 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
For the study of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine include the development of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine-based drugs and further research into the mechanism of action of the compound.
Méthodes De Synthèse
The synthesis of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 4-isopropoxybenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction yields 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline powder with a melting point of 82-84°C. The synthesis method has been optimized over the years to improve the yield and purity of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has also been studied for its potential antiviral activity against the influenza virus.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)19-15-7-5-14(6-8-15)16(18)17-9-12(3)20-13(4)10-17/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTSWQJZHSFWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![5-(2,3-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402143.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)
![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)